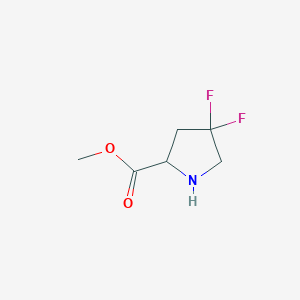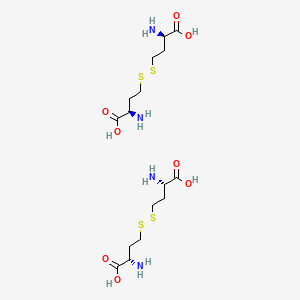
H-D-Hcy(1)-OH.H-D-Hcy(1)-OH.H-Hcy(2)-OH.H-Hcy(2)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “H-D-Hcy(1)-OHH-D-Hcy(1)-OHH-Hcy(2)-OHH-Hcy(2)-OH” is a complex molecule that features multiple homocysteine residues Homocysteine is an amino acid that plays a crucial role in various metabolic processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “H-D-Hcy(1)-OH.H-D-Hcy(1)-OH.H-Hcy(2)-OH.H-Hcy(2)-OH” involves the sequential addition of homocysteine residues to a central scaffold. The process typically starts with the protection of functional groups to prevent unwanted side reactions. The protected intermediates are then subjected to coupling reactions under controlled conditions to form the desired compound. Common reagents used in these reactions include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of protection, coupling, and deprotection required for the synthesis of complex molecules like “this compound”. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “H-D-Hcy(1)-OH.H-D-Hcy(1)-OH.H-Hcy(2)-OH.H-Hcy(2)-OH” can undergo various chemical reactions, including:
Oxidation: The thiol groups in homocysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Carbodiimides like DCC and NHS are used for amide bond formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiol groups results in the formation of disulfide bonds, while reduction of disulfide bonds yields free thiol groups.
Wissenschaftliche Forschungsanwendungen
The compound “H-D-Hcy(1)-OH.H-D-Hcy(1)-OH.H-Hcy(2)-OH.H-Hcy(2)-OH” has several scientific research applications:
Chemistry: It can be used as a model compound to study peptide synthesis and the behavior of homocysteine residues in various chemical environments.
Biology: The compound can be used to investigate the role of homocysteine in cellular processes and its impact on protein structure and function.
Medicine: Research into the compound’s effects on homocysteine metabolism may provide insights into conditions like cardiovascular diseases and neurodegenerative disorders.
Industry: The compound can be used in the development of diagnostic assays and therapeutic agents targeting homocysteine-related pathways.
Wirkmechanismus
The mechanism by which “H-D-Hcy(1)-OH.H-D-Hcy(1)-OH.H-Hcy(2)-OH.H-Hcy(2)-OH” exerts its effects involves interactions with various molecular targets. Homocysteine residues can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. This can impact various cellular pathways, including those involved in redox regulation and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Homocysteine: A single amino acid that can form disulfide bonds and participate in various metabolic processes.
Cysteine: Another sulfur-containing amino acid that can form disulfide bonds and is involved in protein structure and function.
Glutathione: A tripeptide containing cysteine that plays a crucial role in cellular redox regulation.
Uniqueness
The uniqueness of “H-D-Hcy(1)-OH.H-D-Hcy(1)-OH.H-Hcy(2)-OH.H-Hcy(2)-OH” lies in its multiple homocysteine residues, which can form complex disulfide bond networks. This makes it a valuable tool for studying the behavior of homocysteine in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C16H32N4O8S4 |
|---|---|
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
(2R)-2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid;(2S)-2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid |
InChI |
InChI=1S/2C8H16N2O4S2/c2*9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h2*5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t2*5-,6-/m10/s1 |
InChI-Schlüssel |
AMNYSPHYDAIDFB-JLCFLTIHSA-N |
Isomerische SMILES |
C(CSSCC[C@H](C(=O)O)N)[C@H](C(=O)O)N.C(CSSCC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N.C(CSSCCC(C(=O)O)N)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B12431401.png)
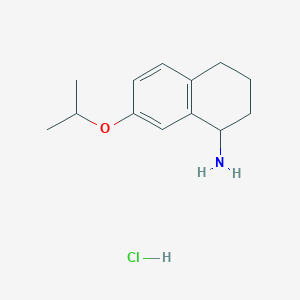
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,12aR)-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12431413.png)
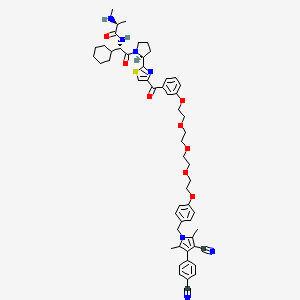
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B12431426.png)
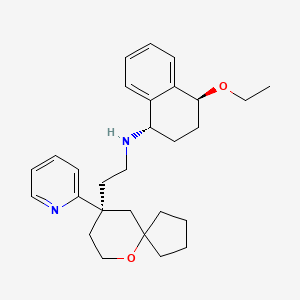


![3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12431460.png)

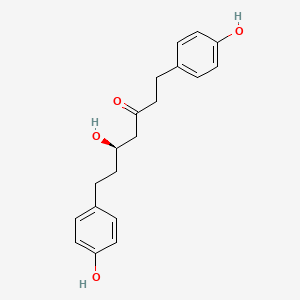
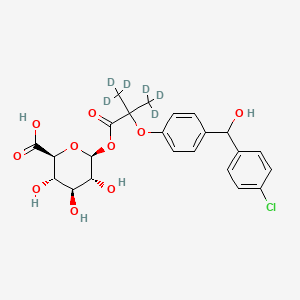
![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
